molecular formula C15H19NO4 B13151645 trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid

trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid

Cat. No.: B13151645
M. Wt: 277.31 g/mol
InChI Key: WHBWAWHXIPKUMC-DGCLKSJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,6R)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. It features a piperidine ring substituted with a benzyloxycarbonyl group and a carboxylic acid group, making it a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6R)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid typically involves the protection of the amine group in the piperidine ring using a benzyloxycarbonyl (Cbz) groupThe reaction conditions often include the use of protecting groups, such as Cbz, which can be installed and removed under relatively mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar protection and deprotection strategies. The use of catalytic hydrogenation (Pd-C, H2) is common for the removal of the Cbz group, and the synthesis may be optimized for yield and purity through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

(3R,6R)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

    Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., trifluoroacetic acid) for deprotection, hydrogen gas with palladium on carbon (Pd-C) for catalytic hydrogenation, and various oxidizing agents for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Cbz group yields the free amine, while oxidation of the carboxylic acid group can produce different carboxylate derivatives .

Scientific Research Applications

(3R,6R)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,6R)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions to occur at other positions on the molecule. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents, such as:

  • (3R,6R)-1-((Benzyloxy)carbonyl)-6-ethylpiperidine-3-carboxylic acid
  • (3R,6R)-1-((Benzyloxy)carbonyl)-6-propylpiperidine-3-carboxylic acid

Uniqueness

The uniqueness of (3R,6R)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of various complex molecules and pharmaceuticals .

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

(3R,6R)-6-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)9-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m1/s1

InChI Key

WHBWAWHXIPKUMC-DGCLKSJQSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.